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Compound of Interest

Compound Name: 7-Chlorothieno|2,3-c]pyridine

Cat. No.: B029859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 7-Chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in
pharmaceutical and materials science research.

Molecular Structure and Identifiers

7-Chlorothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound featuring a thiophene
ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position.

Molecular Formula: C7H4CINS[1][2][3]
Structure:

Identifiers:

IUPAC Name: 7-chlorothieno[2,3-c]pyridine[3]

CAS Number: 28948-58-5[1][2]

InChl Key: HRHLEPHFARWKKU-UHFFFAOY SA-N[1][3]

SMILES: C1=CN=C(C2=C1C=CS2)CI[3]
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Physicochemical Properties

A summary of the key physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine is
presented in the table below.

Property Value Source
Molecular Weight 169.63 g/mol [3]
Monoisotopic Mass 168.9753 Da [4]
Physical Form Crystalline solid [1]
Melting Point 39 to 42°C [5]
Boiling Point 296.5 °C at 760 mmHg

Purity 297% [1]

DMF: 30 mg/ml, DMSO: 30
mg/ml, Ethanol: 30 mg/ml,

Solubility [1]
Ethanol:PBS (pH 7.2) (1:1): 0.5
mg/ml

UV Absorption 229, 299, 308 nm [1]

Synthesis

A documented synthetic route for 7-Chlorothieno[2,3-c]pyridine involves the chlorination of
thieno[2,3-c]pyridin-7(6H)-one.

Experimental Protocol: Synthesis from thieno[2,3-
c]pyridin-7(6H)-one

A detailed experimental protocol for this synthesis is not available in the public domain.
However, a general procedure can be outlined based on common chemical transformations.

Reaction Scheme:
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thieno[2,3-c]pyridin-7(6H)-one LCB 7-Chlorothieno[2,3-c]pyridine

Click to download full resolution via product page

Caption: Synthesis of 7-Chlorothieno[2,3-c]pyridine.
Procedure:
e Reactants: thieno[2,3-c]pyridin-7(6H)-one, Phosphorus oxychloride (POCIs).
e General Steps:

o Dissolve thieno[2,3-c]pyridin-7(6H)-one in phosphorus oxychloride.

o Heat the reaction mixture.

o Monitor the reaction for completion (e.g., by TLC).

o Upon completion, quench the reaction mixture, typically with ice water.

o Extract the product with a suitable organic solvent.

o Wash the organic layer, dry it over an anhydrous salt (e.g., Na2S0a4), and concentrate it
under reduced pressure.

o Purify the crude product, for example, by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction
time, and purification methods would need to be optimized.

Spectroscopic Data

Experimental spectroscopic data for 7-Chlorothieno[2,3-c]pyridine is not readily available in
the reviewed literature. The following table summarizes predicted mass spectrometry data.

Predicted Mass Spectrometry Data
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Adduct mlz
[M+H]* 169.98258
[M+Na]* 191.96452
[M-H]~ 167.96802
M+NHa4]* 187.00912
[
[M+K]* 207.93846
[M]*+ 168.97475
[M]~ 168.97585

Data sourced from PubChemlLite.[4]

Reactivity and Potential Applications

The thieno[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, often considered
a bioisostere of purine. This structural feature suggests potential interactions with various
biological targets. Derivatives of the broader thienopyridine class have shown a range of
biological activities, including as mGIuR1 antagonists.

The chlorine atom at the 7-position serves as a reactive site for nucleophilic substitution,
making 7-Chlorothieno[2,3-c]pyridine a useful intermediate for the synthesis of more
complex molecules. It is also used as an intermediate in the production of Organic Light
Emitting Diode (OLED) materials.[6]

Signaling Pathways and Experimental Workflows

Based on the available literature, there are no specifically elucidated signaling pathways or
detailed experimental workflows directly involving 7-Chlorothieno[2,3-c]pyridine to be
visualized. Research has focused on the synthesis and biological screening of the broader
class of thieno[2,3-c]pyridine derivatives rather than the specific molecular interactions of this
particular compound.

Safety Information
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Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Users should consult the Safety Data Sheet (SDS) for complete safety and handling
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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